molecular formula C16H23N3O5 B572672 3-(4-BOC-piperazino)-4-nitroanisole CAS No. 1215205-93-8

3-(4-BOC-piperazino)-4-nitroanisole

Cat. No. B572672
M. Wt: 337.376
InChI Key: OGPKHZOURJVUKL-UHFFFAOYSA-N
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Description

The compound “3-(4-BOC-piperazino)-4-nitroanisole” is a complex organic molecule. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), which is substituted with a tert-butoxycarbonyl (BOC) group and an anisole group. The anisole group is further substituted with a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a BOC group, and a nitroanisole group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could potentially be reduced. The BOC group could also be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the BOC group) would influence properties like solubility, melting point, and reactivity .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s being studied for potential use in pharmaceuticals, future research might focus on its biological activity, toxicity, and metabolic stability .

properties

IUPAC Name

tert-butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)14-11-12(23-4)5-6-13(14)19(21)22/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKHZOURJVUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681976
Record name tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-BOC-piperazino)-4-nitroanisole

CAS RN

1215205-93-8
Record name tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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